molecular formula C12H9N3O5S B1678950 Nitazoxanide CAS No. 55981-09-4

Nitazoxanide

Numéro de catalogue: B1678950
Numéro CAS: 55981-09-4
Poids moléculaire: 307.28 g/mol
Clé InChI: YQNQNVDNTFHQSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Nitazoxanide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nitazoxanide is a broad-spectrum anti-infective drug that modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The most widely accepted target of this compound is believed to be the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .

Mode of Action

This compound impairs the anaerobic metabolism of susceptible organisms via the interference of the PFOR enzyme-dependent electron transfer reaction . It disrupts the energy metabolism in anaerobic microbes . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial .

Biochemical Pathways

This compound’s potential targets and molecular pathways for hepatocellular carcinoma treatment were investigated using a network pharmacology approach . The KEGG enrichment analysis revealed that the molecular pathways underlying the anti-HCC effects of the this compound drug might involve pathways in cancer, PI3K-Akt signaling pathway, MAPK signaling pathway, proteoglycans in cancer, EGFR tyrosine kinase inhibitor resistance, apoptosis, hepatitis B, ErbB signaling pathway, microRNAs in cancer, etc .

Pharmacokinetics

This compound is rapidly hydrolyzed to tizoxanide . Tizoxanide is the major circulating species metabolite after oral administration of this compound . Bioavailability is substantially increased by food . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidney, bile duct, and fecal .

Result of Action

This compound has been shown to have in vitro antiparasitic activity and clinical treatment efficacy for infections caused by other protozoa and helminths . Evidence as of 2014 suggested that it possesses efficacy in treating a number of viral infections as well . It has been reported to be effective against a broad range of parasites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of food can substantially increase its bioavailability . .

Analyse Biochimique

Biochemical Properties

Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Cellular Effects

This compound has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .

Molecular Mechanism

The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .

Temporal Effects in Laboratory Settings

In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral this compound 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . This compound did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .

Metabolic Pathways

The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Transport and Distribution

This compound is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Nitazoxanide implique la réaction de l'acide acétylsalicylique avec la 2-amino-5-nitrothiazole en présence d'un agent de condensation et d'un catalyseur. Le mélange réactionnel est ensuite refroidi, filtré, décapé, séché, concentré et raffiné pour obtenir le this compound . Les agents de condensation utilisés peuvent inclure le N,N'-carbonyldiimidazole, le 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tétraméthyluronium hexafluorophosphate et le benzotriazole-1-yl-oxy-tris(diméthylamino)phosphonium hexafluorophosphate. Des catalyseurs tels que la 4-diméthylaminopyridine, le 1-hydroxybenzotriazole et le N-hydroxy-7-azabenzotriazole sont également utilisés .

Méthodes de production industrielle : Un procédé industriel amélioré pour le this compound implique une synthèse à un seul réacteur en partant de la 1,1-diméthoxy-N,N-diméthylméthanamine pour préparer la 5-nitrothiazol-2-amine. Le produit final est purifié par précipitation et les intermédiaires sont confirmés à l'aide de techniques spectroscopiques telles que la spectroscopie infrarouge à transformée de Fourier, la résonance magnétique nucléaire et la spectrométrie de masse à haute résolution .

Analyse Des Réactions Chimiques

Types de réactions : Le Nitazoxanide subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé pour former différents dérivés.

    Réduction : Le groupe nitro peut être réduit en un groupe amino.

    Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et le gaz hydrogène en présence d'un catalyseur de palladium sont utilisés.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools dans des conditions basiques.

Principaux produits :

    Oxydation : Produit divers dérivés oxydés.

    Réduction : Forme des dérivés aminés.

    Substitution : Donne des dérivés benzamide substitués.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant le transfert d'électrons dépendant de l'enzyme pyruvate:ferredoxine oxydoréductase, qui est essentiel au métabolisme énergétique anaérobie des protozoaires et des bactéries anaérobies . Il module également l'autophagie et inhibe la voie de signalisation de la cible mammalienne de la rapamycine complexe 1 (mTORC1) . Le métabolite actif, le tizoxanide, est responsable des activités antiparasitaires et antivirales du médicament .

Composés similaires :

Unicité : Le this compound est unique en raison de son activité à large spectre contre un large éventail d'agents pathogènes, y compris les protozoaires, les helminthes, les bactéries anaérobies et les virus . Sa capacité à moduler l'autophagie et à inhiber la signalisation mTORC1 le distingue encore plus des autres agents antiparasitaires et antiviraux .

Activité Biologique

Nitazoxanide (NTZ) is a nitrothiazole compound initially developed as an anti-parasitic agent, but its biological activity has expanded significantly, revealing a broad spectrum of antiviral and antimicrobial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) , which is crucial for anaerobic energy metabolism in protozoa and anaerobic bacteria. This inhibition disrupts energy production, leading to the death of susceptible organisms . Additionally, this compound has been shown to enhance the production of type I interferons in response to viral infections, contributing to its antiviral effects .

Antiviral Activity

This compound demonstrates potent activity against various viruses, including:

  • Influenza viruses : Effective against multiple strains, including H1N1 and H3N2.
  • Coronaviruses : In vitro studies indicate potential efficacy against SARS-CoV-2.
  • Hepatitis viruses : Shows promise in treating chronic hepatitis B and C.
  • Norovirus and Rotavirus : Clinical trials have explored its role in treating viral gastroenteritis.

Table 1: Summary of this compound's Antiviral Activity

Virus TypeEfficacyReference
Influenza A/BIC50 values < 10 µM
SARS-CoV-2Significant viral load reduction
Hepatitis B/CClinical improvement observed
NorovirusReduced symptoms in trials

Antimicrobial Activity

Beyond its antiviral properties, this compound also exhibits broad-spectrum antimicrobial activity. It is effective against various gram-positive and gram-negative bacteria, as well as several protozoa and helminths.

Table 2: Summary of this compound's Antimicrobial Activity

PathogenActivityReference
Clostridium difficileComparable efficacy to metronidazole
Helicobacter pyloriIn vitro activity confirmed
Protozoa (e.g., Giardia)Effective treatment observed

Clinical Studies

Clinical trials have provided insights into the efficacy of this compound across various conditions:

  • COVID-19 : A study involving 392 patients with mild COVID-19 showed that treatment with this compound resulted in a 55% reduction in viral load compared to 45% in the placebo group. Notably, 29.9% of patients treated with this compound tested negative for SARS-CoV-2 after five days .
  • Clostridium difficile Colitis : In a randomized trial comparing this compound to metronidazole, this compound demonstrated similar or superior efficacy in treating C. difficile infections .
  • Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient had significant clinical improvement following this compound treatment .

Table 3: Key Clinical Findings

ConditionOutcomeReference
Mild COVID-19Viral load reduction (55%)
C. difficile ColitisComparable efficacy to metronidazole
RubellaSignificant improvement in one case

Propriétés

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033757
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.55e-03 g/L
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55981-09-4
Record name Nitazoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55981-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitazoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITAZOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITAZOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitazoxanide
Reactant of Route 2
Reactant of Route 2
Nitazoxanide
Reactant of Route 3
Reactant of Route 3
Nitazoxanide
Reactant of Route 4
Reactant of Route 4
Nitazoxanide
Reactant of Route 5
Reactant of Route 5
Nitazoxanide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nitazoxanide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.